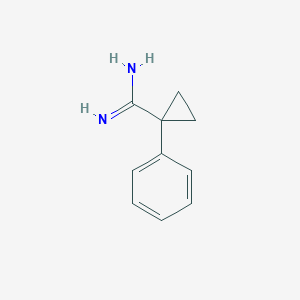

1-Phenylcyclopropane-1-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

1-phenylcyclopropane-1-carboximidamide |

InChI |

InChI=1S/C10H12N2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12) |

InChI Key |

KFOSBZWRVDQDJO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylcyclopropane 1 Carboximidamide and Its Chemical Precursors

Retrosynthetic Analysis of 1-Phenylcyclopropane-1-carboximidamide

A logical retrosynthetic analysis of this compound (I) suggests a disconnection of the carboximidamide group. This leads back to a key intermediate, 1-phenylcyclopropanecarbonitrile (B1362556) (II). The carboximidamide can be formed from the nitrile through a classical Pinner reaction, which involves the acid-catalyzed reaction of the nitrile with an alcohol to form an imino ester salt, followed by treatment with ammonia (B1221849). wikipedia.orgnih.govorganic-chemistry.org

The 1-phenylcyclopropanecarbonitrile (II) can be further disconnected at the cyclopropane (B1198618) ring. This reveals that the three-membered ring can be constructed via an intramolecular cyclization. A plausible precursor for this step is a dihaloalkane and a compound with an activated methylene (B1212753) group. Specifically, the reaction of 2-phenylacetonitrile (B1602554) (IV) with 1,2-dibromoethane (B42909) (V) provides a direct route to the cyclopropyl (B3062369) nitrile intermediate. rsc.orgnih.gov The 2-phenylacetonitrile itself is a readily available starting material. This retrosynthetic pathway provides a clear and efficient strategy for the synthesis of the target molecule.

Synthesis of 1-Phenylcyclopropanecarboxylic Acid Derivatives

Alpha-Alkylation of 2-Phenylacetonitrile Derivatives.rsc.org

A key step in the synthesis is the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane to form 1-phenylcyclopropanecarbonitrile. rsc.org This reaction takes advantage of the acidity of the benzylic protons in 2-phenylacetonitrile, which are activated by both the adjacent phenyl ring and the electron-withdrawing nitrile group. researchgate.net Deprotonation of this position generates a resonance-stabilized carbanion that acts as a potent nucleophile. researchgate.net This carbanion then undergoes a nucleophilic substitution with 1,2-dibromoethane in an intramolecular fashion to form the cyclopropane ring.

The choice of base is critical for the efficient synthesis of 1-phenylcyclopropanecarbonitrile. Various bases have been investigated to optimize the yield of this cyclopropanation reaction. A study comparing different inorganic bases in an aqueous medium found that sodium hydroxide (B78521) (NaOH) provided the best results. rsc.org

Table 1: Effect of Different Bases on the Synthesis of 1-Phenylcyclopropaneacetonitrile rsc.org

| Entry | Base | Solvent | Temperature (°C) | Time (hr) | Yield (%) |

| 1 | KOH | H₂O (50%) | 60 | 12 | 30 |

| 2 | KOH | H₂O (50%) | 100 | 12 | 20 |

| 3 | K₂CO₃ | H₂O | 60 | 12 | No Product |

| 4 | Na₂CO₃ | H₂O | 60 | 12 | No Product |

| 5 | NaOH | H₂O (50%) | 60 | 12 | 45 |

As demonstrated in the table, the use of a 50% (w/v) solution of NaOH in water at 60°C for 12 hours resulted in a 45% yield of the desired product, outperforming other bases like potassium hydroxide and carbonate salts under the tested conditions. rsc.org

To further enhance the yield and efficiency of the cyclopropanation, phase transfer catalysis is employed. rsc.orgnih.gov Phase transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another phase where the reaction occurs. organic-chemistry.org In this synthesis, the reaction involves an aqueous phase containing the inorganic base and an organic phase containing the 2-phenylacetonitrile and 1,2-dibromoethane. The PTC, typically a quaternary ammonium (B1175870) salt, forms an ion pair with the hydroxide ion, transporting it into the organic phase to deprotonate the 2-phenylacetonitrile. wikipedia.org This significantly accelerates the reaction rate and improves the yield.

The use of tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst has been shown to be particularly effective, boosting the yield of 1-phenylcyclopropaneacetonitrile to 85%. rsc.org

Table 2: Influence of Phase Transfer Catalysts on the Synthesis of 1-Phenylcyclopropaneacetonitrile rsc.org

| Entry | Phase Transfer Catalyst | Yield (%) |

| 1 | TBAB | 85 |

| 2 | TBAI | 75 |

| 3 | Aliquat 336 | 70 |

| 4 | TBAC | 65 |

| 5 | TEBAC | 60 |

The data clearly indicates that TBAB is the superior phase transfer catalyst for this transformation under the specified reaction conditions. rsc.org

The reaction conditions, particularly temperature and solvent, play a significant role in the outcome of the synthesis. The optimal temperature for the cyclopropanation reaction has been identified as 60°C. rsc.org Increasing the temperature to 100°C resulted in a decrease in the reaction yield. rsc.orgjocpr.com This suggests that higher temperatures may promote side reactions or decomposition of the product.

The solvent system is also a critical factor. The use of a 50% (w/v) aqueous solution of sodium hydroxide has proven to be effective, providing both the base and the aqueous phase for the phase transfer catalysis. rsc.org The presence of water is essential for the PTC to function, as it allows for the dissolution of the inorganic base. organic-chemistry.org

Conversion of Cyano Group to Carboxylic Acid.rsc.org

Once 1-phenylcyclopropanecarbonitrile is synthesized, the next step is the conversion of the cyano group into a carboxylic acid. This transformation is typically achieved through hydrolysis under acidic conditions. rsc.org The nitrile is treated with concentrated hydrochloric acid and heated, which leads to the formation of 1-phenylcyclopropanecarboxylic acid. rsc.org This hydrolysis proceeds via the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid. This method provides a straightforward and high-yielding route to the desired carboxylic acid precursor. rsc.org

Formation of the Carboximidamide Moiety

Strategies for Amidine Synthesis from Carboxylic Acid Derivatives

The synthesis of amidines from carboxylic acids often requires activating agents to facilitate the reaction with an amine. One established method involves heating a carboxylic acid and an amine in the presence of an activating agent like polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). oup.comcapes.gov.br For instance, the reaction of benzoic acid and aniline (B41778) at 160°C with PPSE yields N,N'-diphenylbenzamidine almost exclusively. oup.comcapes.gov.br This approach could be directly applicable to 1-phenylcyclopropane-1-carboxylic acid.

Alternatively, amidines can be synthesized from other carboxylic acid derivatives. While the direct conversion of a carboxylic acid and ammonia often requires heat, the use of derivatives can provide milder reaction pathways. khanacademy.org For example, nitriles, which are precursors in some syntheses of the cyclopropane core nih.gov, can be converted to amidines via the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of an acid catalyst to form an imidate, which then reacts with an amine to produce the amidine.

A novel approach for synthesizing α-amidino carboxylic acids has been developed, which involves a multi-step sequence starting from isatin (B1672199) derivatives and malononitrile. nih.gov This process includes Knoevenagel condensation, hydrolysis of nitrile groups to amides, and subsequent Hofmann rearrangement to yield the final zwitterionic α-amidino carboxylic acids. nih.gov

Coupling Reactions for Imidamide Formation

Coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of complex molecules. In the context of amidine synthesis, these reactions typically involve a coupling reagent that activates the carboxylic acid towards nucleophilic attack by an amine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to facilitate the formation of amides from carboxylic acids and amines by converting the carboxylic acid's hydroxyl group into a better leaving group. youtube.com While primarily used for amides, similar principles can be applied to amidine synthesis, often requiring further transformation of the initially formed amide or a related intermediate.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-N bond formation. youtube.com For instance, the Buchwald-Hartwig amination allows for the coupling of amines with aryl halides or triflates. youtube.com While not a direct route from a carboxylic acid, such methods could be adapted in a multi-step sequence. A more direct coupling approach involves the reaction of imines with organotin reagents and acid chlorides, catalyzed by palladium, to form α-substituted amides. capes.gov.br The term "coupling reaction" broadly refers to reactions that join two molecular fragments with the aid of a metal catalyst. youtube.com

Stereoselective Synthesis Approaches

The this compound structure contains a stereocenter at the C1 position of the cyclopropane ring. Therefore, controlling the stereochemistry during the synthesis of the cyclopropane core is of significant importance.

Enantioselective Cyclopropanation Methodologies

Achieving high enantioselectivity in the formation of the 1-phenylcyclopropane ring is a key challenge. This is typically addressed through asymmetric catalysis, where a chiral catalyst directs the cyclopropanation of a prochiral alkene, such as styrene (B11656). Various transition metal complexes have been developed for this purpose.

Cobalt Catalysis : Chiral 3-oxobutylideneaminatocobalt(II) complexes have been shown to effectively catalyze the enantioselective cyclopropanation of styrene derivatives with diazoacetates. oup.com The addition of N-methylimidazole as an axial ligand can accelerate the reaction and significantly enhance enantioselectivity, achieving up to 96% ee for the reaction of styrene with ethyl diazoacetate. oup.com

Rhodium Catalysis : Chiral rhodium(II) carbene complexes are also highly effective. An enantioselective synthesis of cyclopropanes has been developed using aromatic rings, styrenes, and hypervalent iodine reagents, catalyzed by Rh₂(esp)₂. acs.org This method can achieve excellent enantioselectivity, such as a 97:3 enantiomeric ratio for the cyclopropanation of benzofuran. acs.org

Copper Catalysis : Copper(I) complexes prepared with optically active pyridine-based ligands are used as chiral catalysts for the cyclopropanation of styrene with ethyl diazoacetate, yielding enantiomeric excesses up to 32%. capes.gov.br

Biocatalysis : Engineered enzymes offer a green and highly selective alternative. Cytochrome P450BM3 has been used to catalyze the cyclopropanation of styrene, and the presence of "decoy molecules" can enhance both cis-selectivity (up to 91%) and enantioselectivity for the (1S,2R) isomer (up to 94% enantiomeric ratio). nih.gov

Table 1: Examples of Enantioselective Cyclopropanation of Styrene

| Catalyst System | Alkene | Diazo Compound | Yield | Diastereoselectivity (trans:cis) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 3-Oxobutylideneaminatocobalt(II) / N-Methylimidazole | Styrene | Ethyl diazoacetate | High | 81:19 | 96% | oup.com |

| Cytochrome P450BM3 / Decoy Molecule (R-Ibu-Phe) | Styrene | Ethyl diazoacetate (implied) | Not Reported | 9:91 (cis-favored) | 94% e.r. for (1S,2R) | nih.gov |

| Cu(I)-triflate / Chiral Pyridine Ligand | Styrene | Ethyl diazoacetate | Not Reported | Not Reported | up to 32% | capes.gov.br |

| Rh₂(esp)₂ | Indene (cyclic styrene derivative) | Hypervalent Iodine Reagent | Moderate | Not Reported | 73:27 e.r. | acs.org |

Diastereoselective Synthetic Routes

When the alkene substrate already contains stereocenters or when multiple stereocenters are formed in the reaction, controlling the diastereoselectivity becomes crucial. Diastereoselective cyclopropanation aims to control the relative configuration of the substituents on the cyclopropane ring.

A scalable and highly diastereoselective method involves the electrochemical generation of dicationic adducts from unactivated alkenes and thianthrene, which then react with methylene pronucleophiles to form cyclopropanes. nih.gov This approach provides complementary relative stereochemistry compared to many metal-catalyzed methods. nih.gov Another strategy employs sulfur ylides for the cyclopropanation of electron-poor dienes, which proceeds with high regio- and trans-diastereoselectivity. organic-chemistry.org For substrates like (E)-alkenes, mechanochemical Simmons-Smith reactions using ball-milling demonstrate exquisite diastereoselectivity, leading exclusively to trans-cyclopropane products that mirror the alkene's stereochemistry. ucl.ac.uk Furthermore, the synthesis of specific building blocks, such as enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, has been achieved through the diastereoselective addition of the Ruppert-Prakash reagent to α-amino sulfinylimines. nih.gov

Green Chemistry Principles in Synthesis

The growing awareness of the environmental impact of chemical synthesis has spurred the development of greener methodologies for cyclopropanation. thieme-connect.deresearchgate.net These approaches focus on using alternative reaction media, reducing waste, and employing more sustainable energy sources.

Alternative Reaction Media : The use of water as a solvent has been shown to dramatically increase the efficiency of cyclopropanation between diazo compounds and electron-deficient alkenes, even under metal-free conditions. rsc.org This "on-water" approach offers high yields and a broad substrate scope. rsc.org

Alternative Energy Inputs : Mechanochemistry, specifically ball-milling, has enabled the solvent-free Simmons-Smith cyclopropanation. ucl.ac.uk This method uses mechanical force to activate zinc(0) and allows for a scalable, operationally simple protocol that can be performed under air. ucl.ac.uk Photocatalysis is another green strategy, where visible light mediates the reaction. researchgate.net For instance, the solid-state photodenitrogenation of crystalline 1-pyrazolines can produce cyclopropanes stereospecifically, and scaling up is possible using aqueous crystalline suspensions. acs.org

Biocatalysis : As mentioned previously, using enzymes like cytochrome P450 offers a sustainable route for asymmetric cyclopropanation. nih.gov This aligns with green chemistry principles by utilizing renewable catalysts under mild conditions. researchgate.net

The evaluation of a chemical process's environmental impact can be quantified using metrics like the E-factor, which highlights the importance of considering the entire process through to the isolated product. thieme-connect.de

Chemical Transformations and Reactivity of 1 Phenylcyclopropane 1 Carboximidamide

Reactions of the Carboximidamide Functional Group

The carboximidamide functional group, also known as an amidine, is characterized by a nitrogen atom double-bonded to a carbon, which is also single-bonded to another nitrogen atom. This arrangement imparts a unique set of reactive properties. semanticscholar.org

Nucleophilic Additions and Substitutions

The carbon atom of the carboximidamide group is electrophilic, though less so than the carbonyl carbon of a corresponding amide or carboxylic acid. libretexts.orgacs.org This is due to the electron-donating character of the adjacent nitrogen atoms. Nevertheless, it can undergo nucleophilic attack.

Strong nucleophiles, such as organolithium reagents, are generally required for addition to the C=N double bond. However, the reactivity of the amidine group in 1-phenylcyclopropane-1-carboximidamide is sterically hindered by the bulky 1-phenylcyclopropyl group, which may necessitate harsher reaction conditions compared to less substituted amidines.

The nitrogen atoms of the amidine group possess lone pairs of electrons, rendering them nucleophilic. solubilityofthings.com Alkylation and acylation reactions typically occur at the more basic imino nitrogen. In the case of this compound, protonation or reaction with an electrophile would likely occur on the imino nitrogen, leading to a resonance-stabilized amidinium cation. semanticscholar.org

Tautomerism and Acid-Base Properties

Amidines exhibit tautomerism, where a proton can be exchanged between the two nitrogen atoms. For an unsubstituted amidine like this compound, the two tautomeric forms are identical.

A key characteristic of amidines is their basicity. They are among the strongest organic bases, with pKa values typically ranging from 5 to 12. semanticscholar.orgnih.gov Protonation occurs at the sp²-hybridized imino nitrogen, resulting in a symmetrical, resonance-stabilized amidinium cation. semanticscholar.org The basicity of a specific amidine is influenced by the electronic nature of its substituents. rsc.org The 1-phenylcyclopropyl group, with its combination of inductive and resonance effects, will modulate the pKa of the carboximidamide group. The phenyl group is generally considered inductively withdrawing, which would tend to decrease basicity, while the cyclopropyl (B3062369) ring can act as a weak electron-donating group. quora.comquora.com

Table 1: Typical pKa Values of Substituted Amidines

| Amidine Type | Substituent Effects | Typical pKa Range |

| Aliphatic Amidines | Alkyl groups are electron-donating, increasing basicity. | 10 - 12 |

| Aryl Amidines | Aryl groups can be electron-withdrawing or -donating, affecting basicity. | 5 - 8 |

| N-Substituted Amidines | Substituents on either nitrogen atom influence basicity through inductive and resonance effects. | 4 - 11 |

This table presents generalized data to illustrate the range of basicity in amidines.

In a strongly acidic medium, it is possible to form a dication where both nitrogen atoms are protonated. semanticscholar.org Conversely, in a strongly alkaline solution, deprotonation of the amino group can occur to form an anion. semanticscholar.org

Cyclocondensation Reactions to Form Heterocycles

Amidines are valuable building blocks in heterocyclic synthesis. rsc.orgepfl.chcapes.gov.br The C-N=C-N unit can react with various bifunctional electrophiles to form a wide array of nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and triazines. rsc.org

For this compound, these reactions would proceed by initial nucleophilic attack from one of the amidine nitrogens onto an electrophilic center, followed by an intramolecular cyclization and dehydration or elimination. For example, reaction with a 1,3-dicarbonyl compound could yield a substituted pyrimidine (B1678525) ring, with the 1-phenylcyclopropyl group remaining as a substituent on the newly formed heterocycle. The specific reaction conditions and the nature of the co-reactant would determine the structure of the resulting heterocyclic product. chemrxiv.orgthieme-connect.de

Reactivity of the Phenylcyclopropane Ring System

The phenylcyclopropane ring is a strained system, and this ring strain is a primary driver for its reactivity. nih.gov The presence of the phenyl group, which can stabilize an adjacent carbocation or radical, plays a crucial role in directing the outcomes of ring-opening reactions.

Mechanistic Investigations of Key Reactions

Influence of Catalysis on Reactivity

The reactivity of the cyclopropane (B1198618) ring in this compound is significantly influenced by the presence of catalysts. While specific catalytic studies on this exact molecule are not extensively documented in publicly available research, the principles of catalysis on structurally related compounds, such as those containing cyclopropane rings adjacent to electron-withdrawing or coordinating groups, provide a strong basis for understanding its behavior. Catalysts can modulate the reaction pathways by activating the molecule, thereby facilitating transformations that are otherwise kinetically unfavorable. This activation can occur through various mechanisms, including Lewis acid coordination, transition metal-catalyzed processes, and phase transfer catalysis, each leading to distinct reactive intermediates and final products.

Lewis acids are known to play a crucial role in the activation of cyclopropane rings, particularly those substituted with groups capable of coordination, such as nitriles or carbonyls. researchgate.net In the case of this compound, the nitrogen atoms of the carboximidamide group can act as Lewis basic sites, coordinating to a Lewis acid catalyst. This interaction is expected to polarize the molecule, increasing the electrophilicity of the cyclopropane ring and making it more susceptible to nucleophilic attack and ring-opening reactions. For instance, in studies on 2-phenylcyclopropane-1,1-dinitrile, Lewis acids like gallium trichloride (B1173362) (GaCl₃) have been shown to catalyze formal [3+n]-cycloaddition reactions and dimerizations. researchgate.net The choice of Lewis acid and reaction conditions can significantly impact the product distribution.

Transition metal catalysts, particularly those based on palladium, are versatile in promoting a variety of transformations involving cyclopropanes. nih.gov These reactions often proceed through the formation of metallacyclobutane intermediates or via oxidative addition of a C-C bond of the cyclopropane ring to the metal center. For related cyclopropyl compounds, palladium-catalyzed reactions can lead to ring-opening, cross-coupling, and rearrangement products. While direct evidence for this compound is unavailable, it is plausible that palladium catalysts could facilitate similar transformations, with the carboximidamide group potentially directing the regioselectivity of the reaction.

Phase transfer catalysis is another important method, particularly in the synthesis of precursors to 1-phenylcyclopropane derivatives. nih.gov In the synthesis of 1-phenylcyclopropane acetonitrile (B52724) from 2-phenyl acetonitrile and 1,2-dibromoethane (B42909), the use of a phase transfer catalyst under basic conditions significantly improves the yield of the cyclopropanation reaction. nih.gov This type of catalysis facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate) by transporting one of the reactants across the phase boundary.

The following table summarizes the influence of different catalysts on the reactions of related cyclopropane compounds, providing an insight into the potential catalytic reactivity of this compound.

Table 1: Influence of Catalysis on the Reactivity of Related Cyclopropane Derivatives

| Catalyst Type | Example Catalyst | Substrate | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| Lewis Acid | Gallium trichloride (GaCl₃) | 2-Phenylcyclopropane-1,1-dinitrile | Dimerization / Cycloaddition | Dihydro-1H-pyrrolizine derivatives | researchgate.net |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | 2-Phenylcyclopropane-1,1-dinitrile | No significant reaction | Starting material | researchgate.net |

| Lewis Acid | Magnesium iodide (MgI₂) | 2-Phenylcyclopropane-1,1-dinitrile | No significant reaction | Starting material | researchgate.net |

| Lewis Acid | Titanium(IV) chloride (TiCl₄) | 2-Phenylcyclopropane-1,1-dinitrile | Dimerization | Dihydronaphthalene derivative | researchgate.net |

| Phase Transfer Catalyst | Tetrabutylammonium (B224687) bromide (TBAB) | 2-Phenyl acetonitrile | Cyclopropanation | 1-Phenylcyclopropane acetonitrile | nih.gov |

| Coupling Reagent | HATU / DIPEA | 1-Phenylcyclopropane carboxylic acid | Amide Coupling | 1-Phenylcyclopropane carboxamide | nih.gov |

This table illustrates the diverse roles that catalysts can play in the transformation of cyclopropane-containing molecules. The reactivity is highly dependent on the specific combination of the substrate, catalyst, and reaction conditions. Based on these findings, it can be inferred that the catalytic chemistry of this compound is a rich area for exploration, with the potential for novel and selective transformations.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-phenylcyclopropane-1-carboximidamide, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments would be employed for a full structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, the ratio of these protons, and how they are coupled to one another. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group, the cyclopropane (B1198618) ring, and the carboximidamide functional group.

The phenyl group protons would typically appear in the aromatic region of the spectrum, approximately between 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the cyclopropyl-carboximidamide substituent.

The protons on the cyclopropane ring are diastereotopic and would present as a complex multiplet in the upfield region of the spectrum, characteristic of strained ring systems. core.ac.uk Generally, cyclopropyl (B3062369) protons are found at significantly lower chemical shifts than other aliphatic protons. chemicalbook.com For comparison, in trans-2-phenyl-1-cyclopropanecarboxylic acid, the cyclopropyl protons appear as multiplets between approximately 1.3 and 2.6 ppm. docbrown.info

The protons of the -NH₂ group in the carboximidamide moiety are expected to be observed as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. The imino (=NH) proton would also likely appear as a broad singlet.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Phenyl-H | 7.0 - 7.5 | Multiplet |

| Cyclopropyl-H | 1.0 - 2.0 | Multiplet |

| -NH₂ | Variable (Broad) | Singlet |

| =NH | Variable (Broad) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak.

The carbon atom of the C=N bond in the carboximidamide group is expected to be the most downfield, likely appearing in the range of 160-170 ppm. The quaternary carbon of the cyclopropane ring attached to the phenyl group and the carboximidamide group would also be significantly downfield. The carbons of the phenyl ring would appear in the typical aromatic region of approximately 125-140 ppm. The methylene (B1212753) carbons of the cyclopropane ring are characteristically found at very high field (upfield), a signature feature of this strained ring system. bohrium.com For instance, in various cyclopropane derivatives, these carbons can appear between 10 and 25 ppm. nih.gov

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=N (carboximidamide) | 160 - 170 |

| Phenyl C-ipso | 135 - 145 |

| Phenyl C-H | 125 - 130 |

| Cyclopropyl C-quaternary | 30 - 40 |

| Cyclopropyl CH₂ | 10 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable. chemicalbook.com

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. nih.gov For this compound, it would show correlations between the coupled protons within the phenyl ring and, importantly, between the geminal and vicinal protons of the cyclopropane ring, helping to decipher their complex splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.com It would be used to definitively assign which protons are attached to which carbon atoms. For example, the complex multiplets of the cyclopropyl protons in the ¹H NMR spectrum would be correlated to their corresponding carbon signals in the ¹³C NMR spectrum.

Correlations from the phenyl protons to the quaternary cyclopropyl carbon.

Correlations from the cyclopropyl protons to the quaternary cyclopropyl carbon and the carboximidamide carbon.

Correlations from the exchangeable NH protons to the carboximidamide carbon and potentially to the quaternary cyclopropyl carbon.

These 2D NMR techniques, when used in concert, provide a powerful and detailed picture of the molecular structure, leaving little room for ambiguity. docbrown.infopressbooks.pub

Solid-State NMR Spectroscopy (if applicable)

While solution-state NMR is most common, solid-state NMR (ssNMR) could provide valuable information about this compound in its crystalline or amorphous solid form. chemicalbook.com This technique is particularly useful for studying polymorphism (the existence of multiple crystalline forms) and for characterizing materials that are insoluble.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it would be possible to obtain high-resolution ¹³C ssNMR spectra. nist.gov These spectra can reveal subtle differences in the chemical environment of the carbon atoms due to crystal packing effects. Furthermore, ssNMR can be used to study intermolecular interactions and the dynamics of the molecule in the solid state. The applicability would depend on the specific research questions being addressed, such as understanding the solid-state structure or characterizing different solid forms of the compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound would exhibit a series of absorption bands corresponding to the vibrations of its constituent functional groups.

N-H Vibrations: The N-H stretching vibrations of the primary amine (-NH₂) and imine (=NH) groups in the carboximidamide moiety are expected to appear as moderately intense bands in the region of 3200-3500 cm⁻¹. The N-H bending vibrations would be observed in the 1550-1650 cm⁻¹ region.

C=N Vibration: The stretching vibration of the carbon-nitrogen double bond (C=N) of the imidine group is a key characteristic band and would be expected in the region of 1640-1690 cm⁻¹.

Aromatic Ring Vibrations: The C-H stretching vibrations of the phenyl group would appear just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring would be observed as a series of bands in the 1450-1600 cm⁻¹ range.

Cyclopropane Ring Vibrations: The C-H stretching vibrations of the cyclopropane ring are also expected just above 3000 cm⁻¹, often overlapping with the aromatic C-H stretches. The ring deformation modes (ring breathing) of the cyclopropane are typically found in the fingerprint region, around 1020 cm⁻¹.

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are unique to the molecule as a whole, arising from various bending, rocking, and twisting vibrations. chemicalbook.com

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ / =NH | N-H Stretch | 3200 - 3500 |

| C=N | C=N Stretch | 1640 - 1690 |

| -NH₂ | N-H Bend | 1550 - 1650 |

| Phenyl C=C | C=C Stretch | 1450 - 1600 |

| Phenyl C-H | C-H Stretch | > 3000 |

| Cyclopropyl C-H | C-H Stretch | > 3000 |

Conformational Studies via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational landscape of molecules. For this compound, these methods can probe the different spatial arrangements (conformers) arising from rotation around its single bonds, particularly the C-N and C-C bonds linking the cyclopropyl and phenyl groups.

The unique structural elements of this compound, namely the strained cyclopropane ring and the amidine group, give rise to characteristic vibrational modes. The presence of the phenyl group further complicates the conformational possibilities. In analogous N-cyclopropyl amides, studies have revealed unexpected conformational preferences. For instance, N-cyclopropylacetamide exhibits a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond, a feature less common in other aliphatic secondary amides due to steric hindrance. nih.gov This suggests that the cyclopropyl group can influence the rotational barrier and conformational equilibrium of the adjacent amide-like group.

In the case of this compound, vibrational spectroscopy would be instrumental in identifying the predominant conformers in different states (e.g., solid, solution). Key vibrational bands to monitor would include the N-H stretching, C=N stretching of the imidamide group, and various modes associated with the cyclopropyl and phenyl rings. The frequencies of these bands are sensitive to the local molecular environment and can shift depending on the conformation. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed picture of the conformational preferences and the energy barriers between different conformers can be established.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound Based on Analogous Compounds

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| Amidine (C(=NH)NH₂) | N-H Stretch | 3300-3500 | Broad bands, sensitive to hydrogen bonding. |

| C=N Stretch | 1640-1680 | Strong intensity, characteristic of the imine bond. | |

| N-H Bend | 1550-1650 | Can overlap with other bands. | |

| Phenyl (C₆H₅) | C-H Stretch | 3000-3100 | Sharp bands above 3000 cm⁻¹. |

| C=C Stretch | 1450-1600 | Multiple bands, characteristic of the aromatic ring. | |

| Cyclopropyl (C₃H₅) | C-H Stretch | ~3000 | Can overlap with phenyl C-H stretches. |

| Ring "Breathing" | 1000-1200 | Characteristic symmetric stretch of the cyclopropane ring. |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound. For a molecule with the chemical formula C₁₀H₁₂N₂, the exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the molecular formula and ruling out other possibilities with the same nominal mass. Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used for this purpose.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Ion Species | Predicted m/z |

| C₁₀H₁₂N₂ | 160.1000 | [M+H]⁺ | 161.1073 |

| [M+Na]⁺ | 183.0892 |

Upon ionization in a mass spectrometer, this compound will undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is a molecular fingerprint that can be used to deduce the original structure. The strained cyclopropane ring is a key feature that influences fragmentation.

A likely fragmentation pathway would involve the cleavage of the cyclopropane ring. The initial molecular ion [C₁₀H₁₂N₂]⁺• may undergo ring-opening to form a more stable radical cation. docbrown.info Subsequent fragmentation could involve the loss of small neutral molecules or radicals. For instance, cleavage of the bond between the phenyl group and the cyclopropane ring could lead to a prominent phenyl cation (m/z 77) or a cyclopropylcarboximidamide fragment. Another common fragmentation pattern for amides and related compounds is the alpha-cleavage, where the bond adjacent to the carbonyl-like group (in this case, the C=N) is broken. youtube.com The McLafferty rearrangement is also a possibility if there is a gamma-hydrogen available for transfer, though this is less likely in the ground state conformation of this specific molecule. Analysis of the relative abundances of these fragment ions in the mass spectrum allows for a detailed reconstruction of the molecule's connectivity.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Plausible Origin |

| 160 | [C₁₀H₁₂N₂]⁺• | Molecular Ion |

| 117 | [C₈H₇N]⁺ | Loss of CHN₂ from the amidine group and rearrangement |

| 115 | [C₉H₇]⁺ | Loss of NH₂ and HCN |

| 104 | [C₇H₆N]⁺ | Cleavage of the cyclopropane ring |

| 91 | [C₇H₇]⁺ | Tropylium ion, rearrangement after loss of the cyclopropylcarboximidamide moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.

The chromophores in this compound are the phenyl group and the carboximidamide group (C=N). ossila.com The phenyl group contains a conjugated π-electron system that gives rise to characteristic π → π* transitions. These typically appear as a strong absorption band (the E-band) around 200-220 nm and a weaker, structured band (the B-band) around 250-270 nm. shimadzu.com The C=N double bond of the amidine group also has a π system and can undergo π → π* transitions. Additionally, the nitrogen atoms in the amidine group have non-bonding electrons (n-electrons) which can be excited to an anti-bonding π* orbital (n → π* transition). These n → π* transitions are typically weaker in intensity than π → π* transitions and occur at longer wavelengths. ossila.com

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Chromophore | Expected λₘₐₓ (nm) |

| π → π | Phenyl Ring | ~210 (E-band) |

| π → π | Phenyl Ring | ~260 (B-band) |

| n → π* | Carboximidamide (C=N) | >280 |

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. nih.gov For this compound, which is achiral, X-ray crystallography would provide an unambiguous determination of its solid-state conformation.

If a suitable single crystal of the compound can be grown, X-ray diffraction analysis would reveal the precise spatial arrangement of the phenyl and carboximidamide groups relative to the cyclopropane ring. This would experimentally confirm the conformational preferences predicted by spectroscopic methods and theoretical calculations. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the amidine group, would be elucidated. This information is crucial for understanding the solid-state properties of the material and how the molecules interact with each other in a condensed phase. In the context of drug discovery, understanding the precise 3D structure and intermolecular interactions is vital for designing molecules that can bind effectively to biological targets. nih.gov

Advanced Spectroscopic Approaches for Complex Structure Determination

The structural complexity of this compound necessitates the application of a combination of modern spectroscopic methods. While one-dimensional Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide fundamental structural information, more advanced techniques, such as two-dimensional (2D) NMR, are often required to resolve ambiguities and confirm the precise architecture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The protons of the cyclopropane ring are diastereotopic and would likely appear as complex multiplets in the upfield region, generally between 0.8 and 1.5 ppm. The protons of the carboximidamide group (-C(=NH)NH₂) would be observable as broad signals that can exchange with deuterium, confirming their identity.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. It would show characteristic signals for the quaternary carbon of the cyclopropane ring attached to the phenyl group, the methylene carbons of the cyclopropane ring, and the carbons of the phenyl ring. The carbon of the carboximidamide group would appear in the downfield region, typically around 160-170 ppm.

Interactive ¹H NMR Data Table for this compound (Representative Data)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.20-7.45 | m | 5H |

| Cyclopropyl-H | 0.90-1.40 | m | 4H |

| NH | 5.5-7.0 | br s | 1H |

| NH₂ | 4.5-6.0 | br s | 2H |

Interactive ¹³C NMR Data Table for this compound (Representative Data)

| Carbon | Chemical Shift (δ, ppm) |

| C=N | ~165 |

| Phenyl C (quaternary) | ~140 |

| Phenyl CH | 126-129 |

| Cyclopropyl C (quaternary) | ~30 |

| Cyclopropyl CH₂ | 10-15 |

2D NMR Techniques: To definitively assign all proton and carbon signals, especially for the complex spin systems of the cyclopropyl and phenyl rings, 2D NMR experiments are crucial. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclopropane ring and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. This would be instrumental in confirming the connection of the phenyl and carboximidamide groups to the quaternary cyclopropyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Interactive IR Spectroscopy Data Table for this compound (Representative Data)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (imidamide) | 3300-3500 | Medium-Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (cyclopropyl) | ~3000 | Medium |

| C=N stretch (imidamide) | 1640-1680 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and aspects of its structure. High-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. nih.gov

The fragmentation pattern in the mass spectrum would be influenced by the stability of the resulting fragments. Cleavage of the cyclopropane ring and fragmentation of the carboximidamide group would likely be observed. The presence of chlorine isotopes would lead to characteristic M+2 peaks for fragments containing a chlorine atom. docbrown.info

Interactive Mass Spectrometry Data Table for this compound (Representative Data)

| m/z | Interpretation |

| [M+H]⁺ | Molecular Ion |

| [M-NH₃]⁺ | Loss of ammonia (B1221849) |

| [C₆H₅]⁺ | Phenyl cation |

Theoretical and Computational Studies on 1 Phenylcyclopropane 1 Carboximidamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the molecular-level properties of 1-Phenylcyclopropane-1-carboximidamide. These methods allow for the precise calculation of the molecule's electronic structure, the energetics of different isomeric forms, and the prediction of spectroscopic data that can guide future experimental work.

The electronic structure of this compound is characterized by the interplay of the σ-bonds of the cyclopropane (B1198618) ring, the π-system of the phenyl group, and the π-character of the carboximidamide group. The interaction between the bent σ-orbitals of the cyclopropane ring and the p-orbitals of the attached phenyl and carboximidamide groups is a key feature. This σ-π conjugation influences the electron distribution and reactivity of the molecule.

Computational studies on phenylcyclopropane have shown that the cyclopropane ring acts as an electron-donating group, leading to a delocalization of electron density into the phenyl ring. acs.org This interaction is expected to be present in this compound as well, influencing the aromaticity of the phenyl ring and the charge distribution across the entire molecule. The carboximidamide group, with its C=N double bond and lone pairs on the nitrogen atoms, further contributes to the electronic complexity.

A hypothetical molecular orbital analysis would likely show a highest occupied molecular orbital (HOMO) with significant contributions from the phenyl ring and the cyclopropane σ-orbitals, while the lowest unoccupied molecular orbital (LUMO) would be expected to have a significant contribution from the π* orbital of the C=N bond in the carboximidamide group.

Table 1: Hypothetical Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Expected Primary Contributions | Predicted Energy (Arbitrary Units) |

| HOMO | Phenyl π-system, Cyclopropane σ-orbitals | -6.5 eV |

| LUMO | Carboximidamide C=N π*-orbital | -1.2 eV |

Note: The energy values are hypothetical and for illustrative purposes only, based on general principles of molecular orbital theory.

The carboximidamide group can exist in different tautomeric forms due to the migration of a proton. For this compound, at least two tautomers can be envisioned: the imidamide form and the corresponding amidine form. The relative stability of these tautomers is crucial for understanding the compound's chemical behavior.

Quantum chemical calculations can be employed to determine the relative energies of these tautomers in the gas phase and in different solvents. While specific data for this compound is not available, studies on similar systems, such as nitroethenediamine, have demonstrated the power of these methods. In one such study, the enamine tautomer was found to be more stable than the aci-nitro form by approximately 13 kcal/mol in the gas phase. rsc.org This highlights that one tautomer is typically significantly more stable than the other.

For this compound, it is anticipated that the imidamide form is the more stable tautomer under standard conditions due to the formation of a stronger C=N double bond compared to the C=C double bond in the alternative tautomer.

Table 2: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) |

| Imidamide | This compound | 0 (Reference) |

| Amidine | (Z)-1-(1-phenylcyclopropyl)methanimine | > 10 |

Note: The relative energy is a hypothetical prediction based on the general principles of tautomerism in amidine systems.

Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for identifying the compound and for interpreting experimental spectra.

The calculated IR spectrum of this compound would be expected to show characteristic peaks for the N-H stretching vibrations, the C=N stretching vibration of the imidamide group, and the various C-H and C-C vibrations of the phenyl and cyclopropane rings. The calculated NMR spectrum would provide predicted chemical shifts for the different hydrogen and carbon atoms in the molecule, reflecting their unique electronic environments. For instance, the protons on the cyclopropane ring would have characteristic upfield shifts due to the ring current effect.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | -NH₂ | 3300-3500 |

| C-H Stretch (Aromatic) | Phenyl C-H | 3000-3100 |

| C-H Stretch (Cyclopropyl) | Cyclopropyl (B3062369) C-H | 2900-3000 |

| C=N Stretch | Imidamide | 1640-1690 |

| C=C Stretch (Aromatic) | Phenyl C=C | 1450-1600 |

Note: These are general ranges for the specified functional groups and a precise prediction would require a specific computational calculation.

Conformational Analysis and Dynamics

The flexibility of the phenyl and carboximidamide groups relative to the rigid cyclopropane ring gives rise to different possible conformations for this compound. Understanding the conformational preferences and the dynamics of interconversion between different conformers is crucial for a complete molecular description.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. These methods can be used to identify low-energy conformations and to study the dynamic behavior of the molecule over time.

For this compound, the primary degrees of rotational freedom are the torsion angles around the bond connecting the phenyl group to the cyclopropane ring and the bond connecting the carboximidamide group to the cyclopropane ring. MM calculations would likely reveal that the most stable conformation involves a specific orientation of the phenyl ring relative to the cyclopropane ring to maximize σ-π conjugation and minimize steric hindrance. MD simulations could then be used to explore the rotational barriers and the timescale of conformational changes.

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. sigmaaldrich.com For this compound, a 2D-PES could be constructed by systematically varying the two key torsion angles mentioned above and calculating the energy at each point.

The PES would reveal the global minimum energy conformation, as well as any local minima corresponding to other stable or metastable conformations. The saddle points on the PES would represent the transition states for the interconversion between these conformers, allowing for the calculation of the energy barriers for rotation. This detailed understanding of the energy landscape is fundamental to rationalizing the molecule's structure and reactivity.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to unravel the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, computational studies, particularly those employing Density Functional Theory (DFT), can illuminate the reaction pathways, characterize transition states, and predict the influence of solvents. While direct computational studies on the synthesis of this compound are not extensively reported in the literature, the mechanisms of similar cyclopropanation reactions have been computationally explored, providing a basis for understanding its formation. researchgate.netnih.govacs.orgacs.org

The synthesis of the 1-phenylcyclopropane core typically involves the reaction of a styrene (B11656) derivative with a carbene or carbene-like species. acs.org A common laboratory-scale synthesis of a related compound, 1-phenylcyclopropane carboxylic acid, involves the α-alkylation of 2-phenylacetonitrile (B1602554) with 1,2-dibromoethane (B42909). nih.govresearchgate.netnih.gov The subsequent conversion of the nitrile group to a carboximidamide function would complete the synthesis. Computational modeling of these steps can provide valuable mechanistic information.

Transition State Characterization

The key to understanding any chemical reaction lies in the characterization of its transition states (TS). For the cyclopropanation step, computational models can predict the geometry and energy of the transition state. In a concerted mechanism, the formation of the two new carbon-carbon bonds of the cyclopropane ring would occur simultaneously, passing through a single transition state. In contrast, a stepwise mechanism would involve the formation of an intermediate, with two separate transition states.

DFT calculations on analogous systems, such as rhodium-catalyzed cyclopropanation, suggest that the mechanism can be either concerted but asynchronous or stepwise, involving a metallacyclobutane intermediate. researchgate.net The energy barrier for these transition states is a critical factor in determining the reaction rate. For a hypothetical base-mediated intramolecular cyclization of a precursor to this compound, the transition state would likely involve the deprotonation of an acidic proton followed by nucleophilic attack to form the three-membered ring.

Table 1: Illustrative Calculated Relative Energies for a Hypothetical Cyclopropanation Reaction Leading to a 1-Phenylcyclopropane Derivative

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials in their ground state. |

| Transition State 1 (TS1) | +21.7 | Energy barrier for the initial bond formation. rsc.org |

| Intermediate | -5.2 | A short-lived species formed after the first step. |

| Transition State 2 (TS2) | +15.8 | Energy barrier for the second bond formation to close the ring. |

| Products | -25.0 | The final cyclopropane derivative. |

Note: This data is illustrative and based on typical values from computational studies of similar reactions. Actual values for this compound would require specific calculations.

Solvent Effects on Reaction Pathways

For instance, in the synthesis of 1-phenylcyclopropane derivatives, polar aprotic solvents like dimethylformamide (DMF) have been shown to be effective. nih.gov Computational studies can rationalize this by showing that the polar solvent stabilizes charged intermediates or transition states, thus lowering the activation energy compared to non-polar solvents. In some cases, the solvent may even directly participate in the reaction mechanism, acting as a proton shuttle, which can be explicitly modeled in computational calculations. rsc.org

Molecular Modeling for Chemical Interactions

Molecular modeling techniques are instrumental in understanding how this compound might interact with other molecules. These methods, ranging from molecular mechanics to higher-level quantum mechanical calculations, can provide insights into the compound's conformational preferences and its non-covalent interaction patterns. utupub.fimdpi.comfrontiersin.orgnih.gov

Ligand Design Principles (excluding biological outcomes)

From a purely chemical perspective, this compound can be considered a ligand that can coordinate to metal centers or form hydrogen bonds with other molecules. The design principles for such ligands focus on optimizing their electronic and steric properties for a specific application. The phenyl group provides a platform for introducing various substituents, which can modulate the electronic properties of the cyclopropane ring and the carboximidamide group. The rigid cyclopropane ring restricts the conformational freedom of the molecule, which can be advantageous in pre-organizing the ligand for binding. nih.govresearchgate.netnih.gov

Molecular modeling can be used to explore the effects of different substituents on the ligand's properties, such as its electrostatic potential surface and its highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). This information is crucial for designing ligands with specific coordination or recognition properties, independent of any biological application.

Analysis of Intermolecular Forces and Recognition

The ability of this compound to engage in various intermolecular interactions is key to its role in supramolecular chemistry and materials science. The carboximidamide group is a strong hydrogen bond donor and acceptor. The phenyl group can participate in π-π stacking and cation-π interactions. The cyclopropane ring, with its unique electronic character, can also engage in weaker C-H···π and other non-covalent interactions.

Molecular dynamics (MD) simulations and quantum chemical calculations can be used to quantify the strength and geometry of these interactions. For example, an MD simulation of this compound in a solvent box can reveal its preferred solvation structure and the dynamics of its hydrogen bonding network. nih.gov Quantum chemical calculations on a dimer of the molecule can provide precise information on the binding energies and the nature of the intermolecular forces at play.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | Carboximidamide N-H with an acceptor | 3 - 10 |

| Hydrogen Bonding | Carboximidamide C=N with a donor | 2 - 8 |

| π-π Stacking | Phenyl ring with another aromatic ring | 1 - 5 |

| Cation-π Interaction | Phenyl ring with a cation | 5 - 20 |

| C-H···π Interaction | Cyclopropane C-H with a π-system | 0.5 - 2 |

Note: These are general estimates and the actual interaction energies will depend on the specific geometry and chemical environment.

Integration of Machine Learning and AI in Chemical Spectroscopy

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical spectroscopy. consensus.app For a molecule like this compound, these techniques hold the potential to significantly enhance the interpretation and prediction of its spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. wooster.edunih.govfrontiersin.orgresearchgate.net

ML models can be trained on large datasets of calculated and experimental spectra to predict the spectroscopic properties of new molecules with high accuracy and at a fraction of the computational cost of traditional quantum chemical methods. For this compound, an ML model could predict its 1H and 13C NMR chemical shifts based on its molecular structure. This would be particularly useful for distinguishing between different isomers or for confirming the structure of newly synthesized derivatives.

Applications in Advanced Organic Synthesis and Chemical Materials Science

Design Principles for Functional Molecules

Exploration of Rigid Cyclopropane (B1198618) Scaffolds for Molecular Recognition

The cyclopropane ring is a distinctive structural motif in organic chemistry. wikipedia.org Its small, strained nature imparts a high degree of conformational rigidity. nih.govresearchgate.net This rigidity is a highly sought-after feature in the design of molecules for molecular recognition, a process that relies on precise, three-dimensional complementarity between a host molecule and a guest analyte, akin to a lock and key.

The 1-phenylcyclopropane core provides a well-defined and predictable scaffold. Unlike more flexible aliphatic chains or larger rings, the cyclopropane unit restricts the spatial orientation of its substituents. In the case of 1-phenylcyclopropane-1-carboximidamide, the phenyl and carboximidamide groups are held in a fixed geometric relationship. This pre-organization reduces the entropic penalty upon binding to a target molecule, which can lead to stronger and more specific interactions.

Research into chiral cyclopropane scaffolds has highlighted their value as building blocks for creating libraries of structurally diverse compounds for drug discovery and medicinal chemistry. nih.gov The development of chemoenzymatic strategies to produce these scaffolds in enantiopure form further expands their potential. nih.gov By using a rigid core like 1-phenylcyclopropane, chemists can design receptors where binding pockets are precisely shaped to recognize specific molecules, including discriminating between enantiomers. nih.gov The principle of using engineered protein scaffolds for molecular recognition, where hypervariable loops are attached to a stable framework, provides a biological parallel to this approach. nih.gov The cyclopropane unit acts as the stable, non-peptidic framework upon which recognition elements (like the amidine group) can be positioned with high precision.

Role of the Amidine Group in Supramolecular Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The amidine functional group (—C(NH)NH₂) is a powerful tool in this field due to its ability to form strong, directional hydrogen bonds. Upon protonation, it forms a positively charged amidinium ion, which is an excellent hydrogen bond donor.

A key interaction involving the amidinium group is the amidinium-carboxylate salt bridge. This is a robust and highly directional binding motif formed between a protonated amidine and a deprotonated carboxylic acid. This interaction is a combination of electrostatic attraction and multiple hydrogen bonds, which work together to create stable, predictable assemblies. nih.gov

Recent studies have demonstrated the use of amidinium-carboxylate salt bridges to construct fluorescent supramolecular organic frameworks (SOFs). nih.gov In these systems, tetra-amidinium cations and dicarboxylate anions self-assemble into ordered, porous structures. nih.gov The formation and dissociation of these frameworks can be controlled by changing the pH, demonstrating a reversible assembly process responsive to external stimuli. nih.gov

The amidine group in this compound can similarly act as a key building block for supramolecular structures. It can participate in multiple hydrogen bonding patterns, driving the self-assembly of individual molecules into larger, ordered architectures such as chains, sheets, or three-dimensional networks. This is analogous to how amide groups have been used to direct the supramolecular polymerization of porphyrins or create discrete molecular assemblies with pyridine-based ligands. nih.govrsc.org The predictable geometry of these interactions makes the amidine group a valuable component for designing complex, functional supramolecular materials.

Potential in Advanced Materials Science (purely chemical applications)

Beyond discrete molecular applications, the structure of this compound suggests its potential as a fundamental component in the creation of novel materials with tailored properties.

Monomers for Specialty Polymers

The incorporation of cyclopropane units into polymer backbones can significantly alter the material's properties. Research has shown that including cyclopropane-containing monomers in polyesters can effectively tune the polymer's crystallinity. researchgate.net This, in turn, allows for control over crucial mechanical properties such as the ultimate tensile strength (UTS) and Young's modulus (E). researchgate.net Generally, increasing the cyclopropane content leads to more amorphous polymers with decreased tensile strength and modulus. researchgate.net

This compound presents itself as a viable candidate for a specialty monomer. The cyclopropane ring can be incorporated into a polymer chain, and its inherent strain could potentially be harnessed to create cross-linkable polymers. google.com A patent for cyclopropane monomers describes their use in producing high molecular weight polymers that can be cross-linked by heat or photochemical means, finding use in advanced composites, fiber-reinforced plastics, and thermosetting molding compounds. google.com

The presence of the phenyl group would add rigidity and potentially enhance the thermal stability of the resulting polymer. Furthermore, the amidine group offers a reactive site for post-polymerization modification or for establishing inter-chain hydrogen bonding, which could further influence the material's mechanical and chemical properties.

| Structural Feature | Potential Effect on Polymer Properties | Supporting Rationale |

|---|---|---|

| Cyclopropane Ring | Tunable crystallinity, potential for cross-linking | Incorporating cyclopropane groups can disrupt chain packing, leading to more amorphous materials. researchgate.net The ring strain allows for thermal or photochemical ring-opening for cross-linking. google.com |

| Phenyl Group | Increased rigidity, enhanced thermal stability | Aromatic rings in a polymer backbone restrict bond rotation and increase the glass transition temperature. |

| Amidine Group | Inter-chain hydrogen bonding, site for modification | Amidine groups are strong hydrogen bond donors/acceptors, which can act as physical cross-links. They are also chemically reactive functional groups. |

Components in Chemical Sensors

A chemical sensor operates by selectively interacting with a target analyte and transducing that interaction into a measurable signal. The design of this compound incorporates features that are highly desirable for a sensor component.

Selective Recognition: The rigid phenylcyclopropane scaffold can be used to create a well-defined binding cavity. This structural pre-organization is crucial for achieving selectivity, as seen in sensor systems based on cyclodextrin (B1172386) derivatives where a rigid host structure is responsible for recognizing specific guest molecules. mdpi.commdpi.com

Analyte Binding: The amidine group is an effective binding site for various analytes. As a hydrogen bond donor and acceptor, it can interact with a range of functional groups. In its protonated (amidinium) form, it can strongly bind to anions, such as carboxylates, through salt-bridge formation. nih.gov

Signal Transduction: The binding event must be converted into a detectable signal. The interaction of an analyte with the amidine group could alter the electronic properties of the molecule, potentially causing a change in fluorescence or absorbance that could be measured. Supramolecular frameworks built with amidinium salt bridges have been shown to be fluorescent and responsive to acid/base stimuli, highlighting the potential of this motif in sensing applications. nih.gov

Therefore, a sensor incorporating this compound could be designed to detect specific small molecules or ions. The rigid scaffold would provide the selectivity, while the amidine group would act as both the binding site and the core of the signaling mechanism.

| Sensor Component | Role in Sensing Mechanism | Relevant Molecular Feature |

|---|---|---|

| Recognition Element | Provides a selective binding site for the target analyte. | The rigid 1-phenylcyclopropane scaffold creates a predefined cavity. |

| Binding Site | Interacts directly with the analyte through non-covalent forces. | The amidine group can form hydrogen bonds or electrostatic interactions. nih.gov |

| Transducer | Converts the binding event into a measurable physical signal. | Changes in the electronic environment of the phenyl ring or amidine group upon binding could lead to a fluorescent or colorimetric response. |

Future Research Directions in 1 Phenylcyclopropane 1 Carboximidamide Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic approaches to the closely related 1-phenylcyclopropane carboxamides and carboxylic acids often involve multi-step sequences. A common method begins with the α-alkylation of 2-phenylacetonitrile (B1602554) with 1,2-dibromoethane (B42909), followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent amidation. nih.gov The initial cyclopropanation can be optimized using phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) to achieve high yields. organic-chemistry.org

A key area for future research is the development of more direct and sustainable methods to synthesize 1-phenylcyclopropane-1-carboximidamide. Greener alternatives to traditional multi-step syntheses are highly desirable. chemrxiv.orgjomardpublishing.com One promising avenue is the direct conversion of the nitrile group in 1-phenylcyclopropane-1-carbonitrile to the carboximidamide. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by reaction with ammonia (B1221849) or an amine, is a classic method for amidine synthesis. wikipedia.orgnrochemistry.comorganic-chemistry.org Adapting this reaction for 1-phenylcyclopropane-1-carbonitrile could provide a more atom-economical route. Lewis acid-promoted variations of the Pinner reaction could offer milder and more chemoselective conditions. nih.gov

Table 1: Potential Synthetic Routes for this compound

| Route | Starting Material | Key Transformation | Potential Advantages |

| Pinner Reaction | 1-Phenylcyclopropane-1-carbonitrile | Acid-catalyzed reaction with alcohol and ammonia/amine | Atom-economical, direct conversion of nitrile |

| Lewis Acid-Promoted Pinner | 1-Phenylcyclopropane-1-carbonitrile | Lewis acid catalysis | Milder conditions, improved chemoselectivity |

| Multicomponent Reaction | Simpler precursors | One-pot assembly | High efficiency, molecular diversity |

| Transition Metal Catalysis | 1-Phenylcyclopropane-1-carbonitrile and amine | Metal-catalyzed amination | High yields, potential for asymmetric synthesis |

Exploration of Novel Reactivity and Unconventional Transformations

The high ring strain of the cyclopropane (B1198618) ring (approximately 29 kcal/mol) makes it susceptible to ring-opening reactions, offering a gateway to a variety of functionalized products. wikipedia.org Future research should focus on exploring the unique reactivity of this compound under various conditions to unlock novel chemical transformations.

The phenyl group and the carboximidamide group, both directly attached to the same carbon of the cyclopropane ring, are expected to influence the regioselectivity and stereoselectivity of ring-opening reactions. Oxidative radical ring-opening/cyclization cascades, which have been demonstrated for other cyclopropane derivatives, could lead to the synthesis of complex heterocyclic structures. nih.govwikipedia.org The reaction of this compound with electrophiles, nucleophiles, and radical species should be systematically investigated. For instance, reactions with strong acids could lead to ring-opened carbocation intermediates, which could be trapped by various nucleophiles to afford a diverse range of products. nih.gov

Furthermore, the amidine functionality itself is a versatile reactive handle. It can act as a nucleophile, a base, or a precursor to other functional groups. The interplay between the reactivity of the cyclopropane ring and the amidine group could lead to unprecedented transformations. For example, intramolecular reactions involving the amidine nitrogen and the cyclopropane ring could be triggered by appropriate reagents or catalysts, leading to the formation of novel nitrogen-containing bicyclic or spirocyclic systems.

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Methods

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and for predicting the reactivity of this compound. Future research should employ a combination of advanced spectroscopic techniques and computational methods to elucidate the intricate details of its chemical behavior.

Spectroscopic analysis , including advanced NMR techniques (e.g., NOESY, HOESY) and high-resolution mass spectrometry, will be essential for the unambiguous characterization of reaction intermediates and products. nih.govresearchgate.net In situ monitoring of reactions using techniques like ReactIR could provide real-time kinetic data and insights into the reaction pathways.

Computational studies , using methods such as Density Functional Theory (DFT), can provide valuable information on the electronic structure, bond energies, and strain energy of the molecule. acs.orgacs.orgchemrxiv.org These calculations can help to predict the most likely sites of reactivity and to understand the factors that govern the stereoselectivity of reactions. For example, computational modeling can be used to study the transition states of potential ring-opening reactions, providing insights into the activation energies and the influence of substituents on the reaction pathway. rsc.org Understanding the interplay of steric and electronic effects of the phenyl and carboximidamide groups on the cyclopropane ring is a key area where computational chemistry can provide significant contributions.

Design and Synthesis of Chemically Diverse Analogues for Specific Research Applications

The development of a library of chemically diverse analogues of this compound is a crucial step towards exploring its full potential, particularly in medicinal chemistry and materials science. The modular nature of the molecule, with its phenyl ring, cyclopropane core, and carboximidamide group, allows for systematic structural modifications.

Future research should focus on the synthesis of analogues with varying substituents on the phenyl ring to probe structure-activity relationships (SAR). The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, which in turn can influence its reactivity and biological activity. nih.gov Furthermore, the synthesis of analogues with different substitution patterns on the cyclopropane ring or modifications of the carboximidamide group will expand the chemical space and could lead to the discovery of compounds with improved properties. The synthesis of fluoroalkyl-substituted cyclopropane derivatives, for example, has been shown to influence the acidity and lipophilicity of the parent compounds. rsc.orgresearchgate.net

The development of efficient synthetic routes to these analogues will be critical. The strategies outlined in section 7.1, such as multicomponent reactions and late-stage functionalization, will be invaluable for the rapid generation of a diverse library of compounds for screening in various applications.

Integration into Multidisciplinary Research at the Chemistry-Materials Interface

The unique properties of the 1-phenylcyclopropane moiety suggest that its derivatives could find applications in materials science. The rigid, three-dimensional structure of the cyclopropane ring can be exploited to create novel polymers and materials with interesting properties. acs.org

Future research should explore the incorporation of this compound or its analogues as monomers in polymerization reactions. The resulting polymers could exhibit unique thermal, mechanical, and optical properties due to the presence of the strained cyclopropane ring and the polar carboximidamide group. The synthesis of cyclopropyl-containing polymers has been shown to yield materials with potential applications in microelectronics and optics. jomardpublishing.comresearchgate.net

Furthermore, the phenylcyclopropane scaffold could be used to design novel organic electronic materials. The electronic communication between the phenyl ring and the cyclopropane ring can be tuned by substitution, potentially leading to materials with interesting photophysical properties. rsc.org The integration of the carboximidamide group could further enhance the functionality of these materials, for example, by providing sites for hydrogen bonding or metal coordination. Collaborative research between synthetic chemists and materials scientists will be essential to fully explore the potential of this compound at the chemistry-materials interface.

Q & A

Q. What are the recommended synthetic pathways for 1-phenylcyclopropane-1-carboximidamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: